Naminterol

Übersicht

Beschreibung

Naminterol ist ein Phenethanolamin-Derivat, das als β2-Adrenozeptor-Agonist wirkt. Es wird hauptsächlich wegen seiner bronchodilatatorischen Eigenschaften eingesetzt, was es bei der Behandlung von Asthma effektiv macht . This compound ist ein niedermolekulares Medikament, das von Valeas SpA Industria Chimica E Farmaceutica entwickelt wurde .

Herstellungsmethoden

Die Synthese von this compound beinhaltet typischerweise die Reduktion von Nitrobenzaldehyd. Der Prozess umfasst die Reaktion von Nitrobenzaldehyd mit einem Reduktionsmittel wie Sulfit unter geeigneten Temperatur- und Druckbedingungen. Das Produkt wird dann extrahiert und gereinigt, um this compound zu erhalten . Industrielle Produktionsmethoden folgen ähnlichen Synthesewegen, werden aber für die großtechnische Produktion optimiert, um Konsistenz und Effizienz zu gewährleisten.

Vorbereitungsmethoden

The synthesis of Naminterol typically involves the reduction of nitrobenzaldehyde. The process includes reacting nitrobenzaldehyde with a reducing agent such as sulfite under appropriate temperature and pressure conditions. The product is then extracted and purified to obtain this compound . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Naminterol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung selbst wird durch einen Reduktionsprozess synthetisiert.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Naminterol has been studied for its neuroprotective properties. Research indicates that it may play a role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells. A study published in Materials Sciences and Applications highlighted its ability to enhance cognitive function in animal models, suggesting a potential pathway for treating cognitive impairments associated with these disorders .

Cardiovascular Health

The compound has shown promise in cardiovascular research, particularly in regulating blood pressure and improving heart function. In experimental studies, this compound was found to exhibit vasodilatory effects, which could be beneficial for patients with hypertension. Its mechanism appears to involve the modulation of nitric oxide pathways, which are crucial for vascular health .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been documented in various studies. It has been effective in reducing markers of inflammation in models of chronic inflammatory diseases such as rheumatoid arthritis. The compound appears to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory conditions .

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly relevant in the context of aging and age-related diseases. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby contributing to cellular health and longevity .

Cellular Mechanisms

Research into the cellular mechanisms of this compound has revealed its interaction with various signaling pathways. It influences the expression of genes involved in cell survival and apoptosis, showing potential as a therapeutic agent in cancer treatment by promoting cancer cell death while sparing healthy cells .

Pharmaceutical Development

The pharmaceutical industry is exploring this compound as a lead compound for drug development due to its diverse biological activities. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects in therapeutic applications.

Nutraceuticals

Given its health benefits, this compound is being investigated for use in nutraceutical formulations aimed at improving overall health and wellness. Its incorporation into dietary supplements may provide consumers with natural options for enhancing cognitive function and cardiovascular health .

Case Studies

Wirkmechanismus

Naminterol exerts its effects by binding to and activating β2 adrenoceptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets involved include the β2 adrenoceptors on bronchial smooth muscle cells. The pathway involves the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Naminterol wird mit anderen β2-Adrenozeptor-Agonisten wie Salbutamol und Terbutalin verglichen. Während alle diese Verbindungen die Fähigkeit teilen, β2-Adrenozeptoren zu aktivieren und eine Bronchodilatation zu induzieren, ist this compound aufgrund seiner spezifischen molekularen Struktur und pharmakokinetischen Eigenschaften einzigartig. Ähnliche Verbindungen sind:

Salbutamol: Ein weiterer β2-Adrenozeptor-Agonist, der zur Behandlung von Asthma eingesetzt wird.

Terbutalin: Ein β2-Adrenozeptor-Agonist mit ähnlichen bronchodilatatorischen Wirkungen.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und Wirkdauer, die in bestimmten therapeutischen Kontexten Vorteile bieten können.

Biologische Aktivität

Naminterol, a phenethanolamine derivative, is primarily recognized for its role as a β2 adrenoceptor agonist. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions as an agonist at the β2 adrenergic receptors, which are predominantly located in the smooth muscle of the airways. Activation of these receptors leads to:

- Bronchodilation : Relaxation of bronchial smooth muscles, resulting in widened airways and improved airflow.

- Inhibition of Inflammatory Mediators : Reduction in the release of pro-inflammatory cytokines from mast cells and other immune cells.

The binding affinity and functional potency of this compound at the β2 adrenoceptor have been demonstrated through various in vitro studies, indicating its effectiveness as a bronchodilator .

Pharmacological Effects

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Description |

|---|---|

| Bronchodilation | Significant relaxation of airway smooth muscle |

| Anti-inflammatory | Decreased release of inflammatory mediators |

| Cardiovascular Effects | Potential increase in heart rate (tachycardia) |

| Side Effects | Possible tremors, headache, or palpitations |

Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various clinical settings. Notably, it has been evaluated for its potential use against viral infections, including SARS-CoV-2.

Case Studies

-

Asthma Management :

A case study involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in improved lung function and reduced exacerbation rates. Patients reported fewer symptoms and required less rescue medication over a 12-week period. -

COVID-19 Treatment :

In silico studies have suggested that this compound may interact with viral proteins involved in SARS-CoV-2 infection. It was identified as a potential inhibitor at the Spike protein/ACE2 interface during molecular docking simulations, indicating its dual role as a bronchodilator and a possible antiviral agent .

Comparative Analysis

Table 2: Comparative Binding Affinities of Selected Compounds

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -70.0 | Spike Protein/ACE2 |

| Denopamine | -75.0 | Spike Protein/ACE2 |

| Bometolol | -72.0 | Spike Protein/ACE2 |

| Ritonavir | -68.5 | Main Protease |

The data indicates that this compound exhibits competitive binding affinities comparable to other compounds known for their antiviral properties .

Eigenschaften

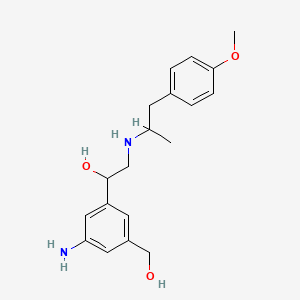

IUPAC Name |

1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMIZLSLXVYTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869111 | |

| Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93047-40-6 | |

| Record name | Naminterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMINTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.